tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate
Overview
Description
Tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C9H13BrN2O2 and its molecular weight is 261.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Applications
Synthesis of Amino-aryl-pyrazoles
tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate serves as a precursor for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are significant due to their versatile applications in medicinal chemistry. The synthesis process involves a simple, novel, and efficient route, featuring a selective Sandmeyer reaction, allowing for a more versatile synthesis of these compounds than previously possible (Bobko et al., 2012).
Fluorinated Pyrazole-4-carboxylic Acids
The acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines, leads to fluorinated pyrazole-4-carboxylic acids. These compounds are synthesized on a multigram scale, indicating the method's scalability and potential for industrial applications (Iminov et al., 2015).
Advanced Material Synthesis
Halo-substituted Pyrazolo[5,1-c][1,2,4]triazines
The synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates (X = H, Cl, Br) represents another application. These compounds are synthesized via diazotization and a reaction with tert-butyl nitrite in the presence of trimethylsilyl halides. This methodology opens new avenues for the development of pyrazolo[5,1-c][1,2,4]triazines with potential applications in drug development and materials science (Ivanov et al., 2017).
Reactivity and Transformation
Tert-ButylIsocyanide in Ugi Reaction
The reactivity of tert-butyl amides from the Ugi reaction of T-BuNC and 5-substituted-1H-pyrazole-3-carboxylic acids with various aldehydes and amines showcases the chemical versatility of tert-butyl derivatives. This process leads to cyclization into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under specific conditions, demonstrating the utility of T-BuNC as a convertible isocyanide (Nikulnikov et al., 2009).
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts.
Mode of Action
The compound’s bromomethyl group is susceptible to nucleophilic attack, which can lead to the formation of new carbon-carbon bonds. This property is often exploited in organic synthesis. For example, in Suzuki-Miyaura cross-coupling reactions, a carbon-boron bond reacts with a carbon-halogen bond to form a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate” can be influenced by various environmental factors. For instance, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can significantly impact the compound’s reactivity and the outcome of the chemical reaction .
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)pyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYLFTPEOMFQFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635024 | |
Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186551-69-9 | |
Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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